molecular formula C9H10F2N2O B1450672 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide CAS No. 1857178-98-3

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide

Cat. No. B1450672
M. Wt: 200.19 g/mol
InChI Key: BEKHAQUCOATAJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-Amino-N-[2(diethylamino)Ethyl]Benzamide, has been reported . The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Scientific Research Applications

Alzheimer's Disease and Cognitive Impairment

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide derivatives have been utilized as molecular imaging probes, particularly in the study of Alzheimer's disease (AD) and mild cognitive impairment (MCI). For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was used in positron emission tomography (PET) scans to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of AD patients, subjects with MCI, and control individuals. The study revealed significant decreases in receptor densities in AD patients, particularly in the hippocampi and raphe nuclei. These decreases correlated with worsening clinical symptoms and were confirmed by in vitro digital autoradiography with the same compound (Kepe et al., 2006).

Synthetic Chemistry and Material Science

The compound has relevance in synthetic chemistry, particularly in the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. A study detailed the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. This process highlights the compound's utility in diverse synthetic applications and its role in understanding reaction mechanisms and selectivity based on density functional theory (DFT) studies (Jia-Qiang Wu et al., 2017).

Antiviral and Anticancer Research

Derivatives of 4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide have been explored for potential antiviral and anticancer activities. For instance, fluorine-substituted 1,2,4-triazinones, synthesized from derivatives of the compound, showed promising anti-HIV-1 and CDK2 inhibition activities. Some of these compounds demonstrated dual anti-HIV and anticancer activities, indicating their potential therapeutic applications (M. Makki et al., 2014).

Pharmaceutical Synthesis

The compound is instrumental in pharmaceutical synthesis. A study detailed a convenient and concise synthesis of 4-amino-2-fluoro-N-methyl-benzamide, an intermediate in the synthesis of various pharmaceuticals. The process involved oxidation, chlorination, amination, and hydrogenation steps, showcasing the compound's utility in producing pharmaceutical intermediates with high yields (Defeng Xu et al., 2013).

Safety And Hazards

The safety data sheet for similar compounds suggests that if skin or eye contact occurs, one should immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-amino-2-fluoro-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-3-4-13-9(14)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKHAQUCOATAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-fluoro-N-(2-fluoroethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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